(4Z)-4-(3-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzylidene group attached to an oxazol-5(4H)-one ring, with a nitro group positioned on the benzylidene moiety. The “Z” configuration indicates the specific geometric arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of (Z)-4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized products such as carboxylic acids.
Scientific Research Applications
(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z,5’Z)-3,3’-(10H-Phenothiazine-3,7-diyl)bis[5-(3-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one] .
Uniqueness
(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific structural features, including the oxazol-5(4H)-one ring and the nitrobenzylidene moiety
Properties
CAS No. |
15601-45-3 |
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Molecular Formula |
C16H10N2O4 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(4Z)-4-[(3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10N2O4/c19-16-14(10-11-5-4-8-13(9-11)18(20)21)17-15(22-16)12-6-2-1-3-7-12/h1-10H/b14-10- |
InChI Key |
DLKLBYNRYHZMMX-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
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